REACTION_CXSMILES
|
[C:1]([NH:5][C:6]([C:8]1[S:12][C:11]2[CH2:13][CH2:14][CH2:15][CH2:16][C:10]=2[CH:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.C[N:23]([CH:25]=O)C.[NH2:27]N.O>C1COCC1>[C:1]([NH:5][C:6]([C:8]1[S:12][C:11]2[CH2:13][CH2:14][CH2:15][CH2:16][C:10]=2[C:9]=1[CH2:25][N:23]=[NH:27])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(=O)C1=CC2=C(S1)CCCC2
|
Name
|
|
Quantity
|
672 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
WAIT
|
Details
|
After another 2.0 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with methanol (500 mL) at −78° C
|
Type
|
STIRRING
|
Details
|
It was stirred for 0.50 h at room temperature
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at 65° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
CUSTOM
|
Details
|
the yellow solid collected
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |